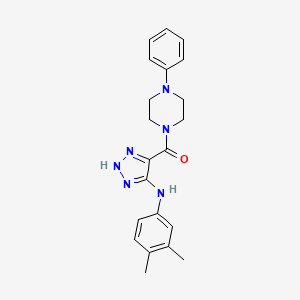

![molecular formula C5H10ClNS B6483754 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride CAS No. 1215499-34-5](/img/structure/B6483754.png)

2-thia-5-azabicyclo[2.2.1]heptane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-thia-5-azabicyclo[2.2.1]heptane hydrochloride is a chemical compound with the IUPAC name this compound . It has a molecular weight of 151.66 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NS.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 151.66 .Scientific Research Applications

Synthesis and Characterization

- Research has focused on the structural characterization and synthesis of novel derivatives of 2-thia-5-azabicyclo[2.2.1]heptane. For example, novel (2S,4S)-5-alkyl-2-thia-5-azabicyclo[2.2.1]heptan-3-one derivatives were synthesized from trans-4-hydroxy-L-proline, showcasing the compound's versatility as a precursor for further chemical modifications (Yuan Zhe-dong, 2013).

- Another study presented the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, highlighting its role as a basic skeleton for penicillin-type β-lactams, thereby underlining its potential utility in antibiotic development (T. Chiba et al., 1985).

Medicinal Chemistry Applications

- The compound and its derivatives have been investigated as key intermediates for the synthesis of biologically active molecules. For instance, (±)-N-BOC-exo-2-(methoxycarbonyl)-7-Azabicyclo[2.2.1]heptane was identified as a versatile intermediate for synthesizing epibatidine and its analogs, compounds known for their analgesic properties (S. Singh & G. Basmadjian, 1997).

- Research on N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes explored their potential ligands for neuronal nicotinic acetylcholine receptors, which are relevant in the context of neurodegenerative diseases and analgesia (Jie Cheng et al., 2002).

Chemical Synthesis Techniques

- Innovative chemical synthesis techniques involving 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride have been developed, such as the aza-Prins-pinacol approach for rapid access to the 7-azabicyclo[2.2.1]heptane ring system. This method shows promise for synthesizing azabicyclic targets with potential biological relevance (A. Armstrong & S. Shanahan, 2005).

Role in Synthesis of Nucleoside Analogues

- The compound has served as a versatile intermediate in synthesizing cyclopentyl carbocyclic 2-deoxy-, 3-deoxy-, and ara- ribonucleoside analogues, emphasizing its utility in developing antiviral and anticancer agents (Belen M. Dominguez & P. Cullis, 1999).

Safety and Hazards

The safety information available indicates that the compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

Properties

IUPAC Name |

2-thia-5-azabicyclo[2.2.1]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJONZERYRAVRSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CS2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-ethylphenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483677.png)

![N-[(3-ethoxy-4-methoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483686.png)

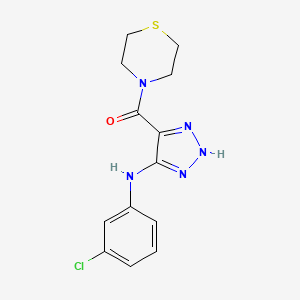

![5-[(4-chlorophenyl)amino]-N-[(3-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483688.png)

![5-[(3-chlorophenyl)amino]-N-[(3-ethoxy-4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483697.png)

![N-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6483700.png)

![1-[4-(4-{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B6483705.png)

![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B6483710.png)

![N-(2-fluorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6483712.png)

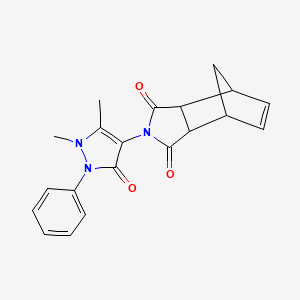

![{[(3-methylphenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B6483729.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-{[(4-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide](/img/structure/B6483736.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6483760.png)